Tris(i-propylcyclopentadienyl)terbium
Description
Historical Evolution of Organolanthanide Coordination Chemistry
The field of organolanthanide chemistry, which studies compounds containing a lanthanide-carbon bond, has a rich history that began with the discovery of the lanthanide elements themselves in 1794. wikipedia.org However, the discipline gained significant momentum following the seminal discovery of ferrocene (B1249389) in 1951, which spurred chemists to explore the coordination of π-aromatic ligands with f-block elements. wikipedia.orgresearchgate.net A major breakthrough occurred when Wilkinson and Birmingham successfully synthesized the first tricyclopentadienyl derivatives of several lanthanides, demonstrating the viability of these complexes. pbworks.com
The 1970s and 1980s marked a period of rapid expansion, with a surge in research focused on the application of organolanthanide complexes, particularly in the realm of homogeneous catalysis. wikipedia.orgpbworks.com In recent decades, the focus has broadened significantly. Researchers are now exploring the unique electronic and magnetic properties of these compounds, leading to developments in advanced materials such as single-molecule magnets (SMMs), as well as materials for photonics and electronics. wikipedia.orgresearchgate.net Despite their potential, a primary challenge remains their high sensitivity to air and moisture, which often necessitates handling in controlled, inert environments. wikipedia.org
Fundamental Role of Cyclopentadienyl (B1206354) Ligands in Organolanthanide Systems
The cyclopentadienyl (Cp) ligand and its substituted derivatives are cornerstones of organolanthanide chemistry, featuring in approximately 90% of all reported organolanthanide complexes. pbworks.comnumberanalytics.com The Cp ligand, a monoanionic aromatic species, is a versatile six-electron donor that typically binds to the metal center in a η⁵ fashion, resulting in a strong metal-ligand interaction that is crucial for the stability of the complex. numberanalytics.comnitrkl.ac.in
Impact of Steric Hindrance on Cyclopentadienyl Ligand Design and Organometallic Stability
Steric hindrance, which refers to the spatial arrangement of atoms and the physical bulk of ligands, plays a critical role in the design and function of organolanthanide complexes. Modifying the cyclopentadienyl ligand with bulky substituents, such as the isopropyl groups in Tris(isopropylcyclopentadienyl)terbium, is a key strategy for tuning the properties of the resulting molecule.
The introduction of sterically demanding groups on the Cp ring can significantly enhance the kinetic stability of the complex. rsc.org This increased bulk provides a protective "cone" around the metal center, shielding it from reactive molecules and preventing unwanted side reactions or decomposition. rsc.org Furthermore, steric effects influence the coordination geometry around the metal, which in turn affects the complex's reactivity and catalytic behavior. numberanalytics.com For instance, bulkier ligands can hinder the approach of substrates, leading to changes in reaction rates and selectivity. numberanalytics.com They also tend to increase the solubility of the complexes in non-polar organic solvents, which is advantageous for their application in homogeneous catalysis. pbworks.com
| Ligand Type | Substituent(s) | Relative Steric Bulk | General Impact on Complex |
|---|---|---|---|
| Cyclopentadienyl (Cp) | -H | Low | Forms fundamental complexes, but may have low solubility and stability. |
| Isopropylcyclopentadienyl (iPrCp) | -CH(CH₃)₂ | Medium | Increases solubility and provides moderate steric protection. |
| Pentamethylcyclopentadienyl (Cp*) | -CH₃ (x5) | High | Offers significant steric shielding, enhancing kinetic stability and solubility. researchgate.net |
| Di-tert-butylcyclopentadienyl | -C(CH₃)₃ (x2) | Very High | Provides extreme steric bulk, enabling the isolation of highly reactive or unusual oxidation states. researchgate.net |
Overview of Tris(cyclopentadienyl)lanthanide Complexes in Modern Research
Tris(cyclopentadienyl)lanthanide complexes, often denoted as Cp₃Ln, represent a foundational class of compounds in modern organometallic research. Their synthesis is typically achieved through a salt metathesis reaction between a lanthanide trichloride (B1173362) (LnCl₃) and three equivalents of a sodium cyclopentadienide (B1229720) salt (NaCp) in a solvent like tetrahydrofuran (B95107) (THF). pbworks.com
These complexes are subjects of intense investigation across multiple scientific domains. In catalysis, they have proven to be excellent and highly efficient catalysts for various organic transformations, including the hydroboration of aldehydes and ketones. acs.org In materials science, their utility is extensive. They serve as crucial precursor materials for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are used in the manufacturing of electronic and optoelectronic devices. americanelements.comstrem.com Furthermore, the unique 4f electronic structures of lanthanide ions within these organometallic frameworks give rise to fascinating magnetic phenomena, making them key targets in the development of single-molecule magnets (SMMs). wikipedia.orgacs.orgnih.gov
| Complex Example | Lanthanide (Ln) | Primary Area of Research | Reference |
|---|---|---|---|
| Tris(cyclopentadienyl)terbium(III) | Terbium | Precursor for thin films, potential magnetic properties. | americanelements.comereztech.com |
| Tris(cyclopentadienyl)samarium(III) | Samarium | Catalysis (e.g., hydroboration). | acs.org |
| Tris(pentamethylcyclopentadienyl)dysprosium(III) | Dysprosium | Single-Molecule Magnets (SMMs). | acs.orgnih.gov |
| Tris(isopropylcyclopentadienyl)terbium(III) | Terbium | CVD and ALD Precursor for materials science. | americanelements.comstrem.comcalpaclab.com |
Properties
CAS No. |
312696-25-6 |
|---|---|
Molecular Formula |
C24H33Tb |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
tris(2-propan-2-ylcyclopenta-1,3-diene);terbium(3+) |
InChI |
InChI=1S/3C8H11.Tb/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
InChI Key |
WJLSTRBHHGHGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.[Tb+3] |
Origin of Product |
United States |
Synthetic Methodologies for Tris Isopropylcyclopentadienyl Terbium
Strategies for the Preparation of Substituted Cyclopentadienyl (B1206354) Ligand Precursors
The synthesis of substituted cyclopentadienyl ligands is a cornerstone of modern organometallic chemistry, allowing for the fine-tuning of the steric and electronic properties of metal complexes. publish.csiro.au The introduction of substituents like the isopropyl group can enhance solubility and stability, and influence the reactivity of the final complex. publish.csiro.au General strategies for preparing these ligand precursors often involve the alkylation of a cyclopentadienide (B1229720) anion. google.com
The preparation of isopropylcyclopentadiene typically begins with the deprotonation of cyclopentadiene to form the cyclopentadienide anion, which is then reacted with an isopropylating agent. google.com Cyclopentadiene is readily available from the thermal cracking of its dimer, dicyclopentadiene. ilpi.com
A common method involves the reaction of cyclopentadiene with a strong base, such as potassium hydroxide (KOH), in an aprotic polar solvent like dimethyl sulfoxide (DMSO). google.com The resulting cyclopentadienyl anion is then alkylated with an isopropyl halide, such as 2-bromopropane. google.com The initial product is the 5-isopropylcyclopentadiene isomer, which can then rearrange to the more stable 1- and 2-isomers upon heating. google.com Controlling the reaction temperature is crucial for achieving high selectivity for the desired isomer. google.com
Once isopropylcyclopentadiene is obtained, its alkali metal derivatives, which are the key reagents for metallation, can be synthesized. This is achieved through deprotonation of isopropylcyclopentadiene using a strong base or an alkali metal. ilpi.comnih.gov Common reagents for this step include sodium metal, potassium hydride (KH), or n-butyllithium (n-BuLi). The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF), yielding the corresponding alkali metal isopropylcyclopentadienide salt (e.g., sodium isopropylcyclopentadienide, Na(i-PrCp), or potassium isopropylcyclopentadienide, K(i-PrCp)). smolecule.comresearchgate.net
| Step | Reactants | Base/Reagent | Solvent | Product |
| Alkylation | Cyclopentadiene, 2-Bromopropane | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Isopropylcyclopentadiene |
| Deprotonation | Isopropylcyclopentadiene | Sodium Metal (Na) | Tetrahydrofuran (THF) | Sodium Isopropylcyclopentadienide |
Direct Synthesis Routes to Tris(isopropylcyclopentadienyl)terbium(III) Complexes
The most direct and widely used method for synthesizing Tris(isopropylcyclopentadienyl)terbium(III) is the salt metathesis reaction. This involves reacting an anhydrous terbium(III) salt, typically terbium(III) chloride (TbCl₃), with a stoichiometric amount of an alkali metal isopropylcyclopentadienide. smolecule.com
The reaction is carried out under strictly anhydrous and anaerobic conditions, usually under an inert atmosphere of argon or nitrogen, to prevent the formation of terbium oxides and hydroxides. smolecule.com The alkali metal salt of the ligand, such as sodium isopropylcyclopentadienide (Na(i-PrCp)), is dissolved or suspended in an inert solvent, most commonly tetrahydrofuran (THF). The terbium chloride is then added, and the reaction mixture is stirred, often for several hours or overnight, to ensure completion.
The general reaction is as follows: 3 Na(C₅H₄C₃H₇) + TbCl₃ → Tb(C₅H₄C₃H₇)₃ + 3 NaCl
The driving force for the reaction is the formation of the thermodynamically stable alkali metal halide (e.g., NaCl), which precipitates from the reaction mixture. The desired Tris(isopropylcyclopentadienyl)terbium complex remains dissolved in the solvent and can be isolated after filtration to remove the salt byproduct. smolecule.com
Exploration of Ligand Exchange and Transmetalation Pathways in Organoterbium Synthesis
Beyond direct salt metathesis, other synthetic pathways such as ligand exchange and transmetalation offer alternative routes to organoterbium complexes.
Ligand Exchange: This method involves the substitution of ligands on a pre-existing terbium complex with the desired isopropylcyclopentadienyl group. youtube.com For this to be a viable route, the incoming ligand must form a more stable bond with the terbium center than the outgoing ligand. A potential, though less common, pathway could involve reacting a terbium complex with more labile ligands (e.g., amides or alkoxides) with an excess of neutral isopropylcyclopentadiene. The reaction may require elevated temperatures to drive off the protonated form of the departing ligand.
| Synthetic Pathway | General Reaction | Key Feature |
| Direct Synthesis | 3 M(i-PrCp) + TbX₃ → Tb(i-PrCp)₃ + 3 MX | High yield, driven by salt precipitation. smolecule.com |
| Ligand Exchange | Tb(L)₃ + 3 H(i-PrCp) → Tb(i-PrCp)₃ + 3 HL | Depends on the relative bond strengths and lability of ligand L. youtube.com |
| Transmetalation | 1.5 Mg(i-PrCp)₂ + TbX₃ → Tb(i-PrCp)₃ + 1.5 MgX₂ | Utilizes different organometallic precursors. fiveable.me |
M = Alkali Metal (e.g., Na, K); X = Halide (e.g., Cl); L = Labile Ligand
Advanced Purification and Isolation Techniques for Air-Sensitive Organoterbium Compounds
The purification and isolation of Tris(isopropylcyclopentadienyl)terbium are challenging due to its sensitivity to oxygen and moisture. All manipulations must be performed using inert-atmosphere techniques, such as a Schlenk line or a glovebox. chemistryviews.orgcolostate.edu
Filtration: After synthesis, the crude reaction mixture is filtered to remove precipitated alkali metal salts. This is typically done using a cannula or a filter frit under a positive pressure of inert gas to transfer the solution, leaving the solid byproduct behind. caltech.edu
Solvent Removal: The solvent is removed from the filtrate under reduced pressure. A cold trap is essential to collect the solvent vapors and protect the vacuum pump. chemistryviews.org This yields the crude solid product.
Recrystallization: The most common method for purification is recrystallization. The crude product is dissolved in a minimum amount of a suitable hot solvent (often a nonpolar hydrocarbon like hexane or toluene) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. Solvent layering, where a non-solvent is carefully layered on top of a concentrated solution of the product, can also yield high-purity crystals. reddit.com
Sublimation: For compounds that are sufficiently volatile and thermally stable, vacuum sublimation is a highly effective purification technique. The crude solid is heated under high vacuum, causing it to sublime and then deposit as pure crystals on a cold surface (a cold finger), leaving non-volatile impurities behind.
These techniques, when performed with care, can yield highly pure, crystalline samples of Tris(isopropylcyclopentadienyl)terbium suitable for further characterization and use. colostate.edu
Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and structural characterization of Tris(isopropylcyclopentadienyl)terbium is not publicly available. Published studies containing specific single-crystal X-ray diffraction data, nuclear magnetic resonance (NMR) spectra, or mass spectrometry analysis for this particular compound could not be located.
The highly specific nature of the requested article, requiring precise data points such as metal-ligand bond distances, NMR chemical shifts, and ligand rotational barriers, cannot be fulfilled without access to these primary research findings. Information available is generally limited to that from chemical suppliers, which does not include the in-depth structural and spectroscopic analysis required to populate the sections of the requested outline.
While research exists for other analogous lanthanide cyclopentadienyl complexes, such as those with different cyclopentadienyl substituents or different lanthanide metals, extrapolating that data to Tris(isopropylcyclopentadienyl)terbium would be scientifically inaccurate and speculative. The electronic and steric properties of both the specific ligand and the terbium ion are unique and would result in distinct structural and spectroscopic characteristics.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as outlined.
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of organometallic compounds such as Tris(isopropylcyclopentadienyl)terbium. These methods probe the vibrational energy levels of molecules, providing a detailed fingerprint of the functional groups present and the nature of the metal-ligand bonding. By analyzing the frequencies, intensities, and shapes of the vibrational bands, it is possible to identify characteristic modes of the isopropylcyclopentadienyl ligands and to gain insight into their coordination with the central terbium ion.
In the absence of directly published vibrational spectra for Tris(isopropylcyclopentadienyl)terbium, data from analogous lanthanide complexes, particularly Tris(isopropylcyclopentadienyl)lanthanum (La(iPrCp)₃), can be utilized for a detailed analysis. The structural and electronic similarities between lanthanide complexes ensure that the vibrational modes of the organic ligands are largely comparable.
The vibrational spectrum of Tris(isopropylcyclopentadienyl)terbium can be conceptually divided into three main regions: the high-frequency region dominated by C-H stretching vibrations, the mid-frequency region characteristic of the cyclopentadienyl (B1206354) ring and isopropyl group deformations, and the low-frequency region where metal-ligand vibrations are observed.
Detailed research findings from related compounds indicate that the most intense bands in the IR spectrum are typically associated with the vibrations of the cyclopentadienyl (Cp) ring. The substitution of an isopropyl group on each Cp ring introduces additional vibrational modes.
A representative assignment of the principal vibrational modes for a generic Tris(isopropylcyclopentadienyl)lanthanide complex is presented in the following data table. The frequencies are based on general ranges observed for metallocenes and substituted cyclopentadienyl complexes.
| Vibrational Mode | Assignment | Expected Frequency Range (cm⁻¹) |
| ν(C-H) | Aromatic C-H stretch of Cp ring | 3100 - 3000 |
| ν(C-H) | Aliphatic C-H stretch of isopropyl group | 2980 - 2850 |
| δ(C-H) | Isopropyl C-H bending | 1470 - 1450 |
| ν(C-C) | Cp ring C-C stretching | 1450 - 1400 |
| δ(C-H) | In-plane C-H bending of Cp ring | 1150 - 1000 |
| γ(C-H) | Out-of-plane C-H bending of Cp ring | 850 - 750 |
| ν(Tb-Cp) | Terbium-cyclopentadienyl stretching | 400 - 200 |
The C-H stretching vibrations of the cyclopentadienyl ring are expected to appear around 3100 cm⁻¹. The aliphatic C-H stretches from the isopropyl groups will be found at slightly lower frequencies, typically in the 2980-2850 cm⁻¹ range. The bending and stretching modes of the cyclopentadienyl ring and the isopropyl substituent populate the fingerprint region of the spectrum (below 1500 cm⁻¹).
The metal-ligand vibrations, specifically the Tb-Cp stretching and tilting modes, are found in the far-infrared region (typically below 400 cm⁻¹). These modes are of particular interest as their frequencies are sensitive to the strength of the metal-ligand bond and the coordination geometry of the complex. Raman spectroscopy is often more effective for observing these symmetric metal-ring stretching modes due to the change in polarizability associated with these vibrations.
By combining data from both IR and Raman spectroscopy, a comprehensive picture of the molecular structure and bonding in Tris(isopropylcyclopentadienyl)terbium can be achieved, allowing for the unambiguous identification of its constituent functional groups.
Electronic Structure and Bonding Analysis
Quantum Chemical Investigations of Terbium-Cyclopentadienyl Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and other ab initio methods, have been instrumental in elucidating the nature of the bond between terbium and cyclopentadienyl (B1206354) (Cp) ligands. A central and recurring finding from these theoretical studies is that the bonding in lanthanide tris(cyclopentadienyl) complexes is predominantly ionic. rutgers.edumdpi.comnih.gov
The terbium atom in its +3 oxidation state (Tb³⁺) interacts with the anionic cyclopentadienyl ligands (Cp⁻) primarily through electrostatic forces. nih.govrsc.org This ionic model is supported by the electronic configuration of Tb³⁺, which is [Xe]4f⁸. The 4f orbitals are radially contracted and well-shielded by the filled 5s and 5p orbitals, giving them a "core-like" character. rutgers.edu Consequently, these 4f electrons are largely unavailable for significant orbital overlap and covalent bond formation with the ligand orbitals. rutgers.edursc.org
Theoretical models and computational analyses consistently show that while there is some contribution from the more radially extended terbium 5d orbitals to the bonding, the participation of the 4f orbitals is minimal. mdpi.com This distinguishes lanthanide-Cp bonds from those of d-block transition metals, where orbital mixing is extensive, and from actinides, where the 5f orbitals are more accessible for covalent interactions. mdpi.comnih.gov
Table 1: Summary of Theoretical Findings on Terbium-Cyclopentadienyl Bonding
| Bonding Aspect | Quantum Chemical Description |
|---|---|
| Primary Interaction | Predominantly ionic/electrostatic between Tb³⁺ and Cp⁻ ions. rutgers.edursc.org |
| 4f Orbital Role | Minimal participation due to core-like nature and poor radial extension. rutgers.edu |
| 5d Orbital Role | Minor contribution to bonding through orbital interaction. mdpi.com |
| Covalency | Low, with bonding characterized by charge transfer rather than orbital mixing. nih.govrsc.org |
Electron Density Distribution and Covalent Character Assessment in Metal-Ligand Bonds
Analyses of the electron density distribution provide quantitative evidence for the ionic nature of the Terbium-Cyclopentadienyl bonds. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are frequently used to assess covalent character. mdpi.comnih.gov
QTAIM analysis of similar lanthanide-Cp complexes reveals low electron density values (ρ(r)) and positive values for the Laplacian of the electron density (∇²ρ(r)) at the bond critical points (BCPs) between the terbium and the carbon atoms of the cyclopentadienyl rings. nih.gov These topological parameters are characteristic of closed-shell interactions, which are typical for strongly ionic bonds. nih.gov
NBO analysis further supports this picture, indicating a significant charge transfer from the three cyclopentadienyl ligands to the Tb³⁺ center. mdpi.com However, this transfer results in charge separation rather than shared electron density. The delocalization indices between the metal and the ligand atoms are small, signifying a low degree of electron sharing. nih.gov Experimental techniques corroborate these computational findings. For instance, pulsed electron paramagnetic resonance (EPR) methods like hyperfine sublevel correlation (HYSCORE) spectroscopy on analogous substituted cyclopentadienyl lanthanide complexes show very small hyperfine interactions, which indicates that negligible unpaired spin density is transferred from the metal's 4f orbitals to the ligand, a clear sign of minimal covalency. rsc.org
Analysis of Frontier Molecular Orbitals and Electronic Transitions
The composition and energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern the electronic transitions and reactivity of the complex.
In tris(cyclopentadienyl)lanthanide complexes, the HOMOs are typically localized on the π-systems of the cyclopentadienyl rings. nih.govresearchgate.net Conversely, the LUMO and other low-lying unoccupied orbitals are predominantly metal-centered, corresponding to the contracted 4f orbitals of the terbium ion. researchgate.net
A significant energy gap often exists between the ligand-based HOMOs and the metal-based LUMOs. Crucially, the spatial separation and the disparate nature of these orbitals lead to very poor overlap between them. researchgate.net This lack of effective HOMO-LUMO overlap is a direct consequence of the core-like nature of the 4f orbitals and is a fundamental reason for the low covalent character in the metal-ligand bonds. This electronic structure dictates that the lowest energy electronic transitions are often ligand-to-metal charge transfer (LMCT) or f-f transitions, the latter being responsible for the characteristic luminescence of many terbium complexes. rsc.org
Table 2: Characteristics of Frontier Molecular Orbitals
| Orbital | Primary Localization | Character |
|---|---|---|
| HOMO | Cyclopentadienyl Ligands | Ligand π-orbital |
| LUMO | Terbium Center | Metal 4f-orbital |
Influence of Isopropyl Substitution on Electronic Properties and Ligand Field Perturbations
The substitution of hydrogen atoms on the cyclopentadienyl rings with isopropyl groups has distinct electronic consequences. Isopropyl groups, like other alkyl groups, are electron-donating through an inductive effect. rutgers.edursc.org This has two primary impacts on the electronic properties of the complex.
Second, the arrangement of the three bulky isopropylcyclopentadienyl ligands around the terbium ion creates a specific electrostatic environment known as the ligand field. This field perturbs the energies of the otherwise degenerate 4f orbitals. The strength and symmetry of this ligand field, influenced by the electron-donating nature and steric profile of the substituted ligands, can fine-tune the energies of electronic transitions, thereby affecting the spectroscopic and magnetic properties of the complex. illinois.edu
Table 3: Electronic Effects of Isopropyl Substitution
| Property | Effect of Isopropyl Group | Consequence |
|---|---|---|
| Electron Density on Cp Ring | Increased (Inductive Effect) | Enhanced ligand-to-metal donation. rutgers.edu |
| Tb-Cp Bond Strength | Increased electrostatic attraction | Greater complex stability. |
| Ligand Field | Perturbation of 4f orbital energies | Alteration of spectroscopic and magnetic properties. illinois.edu |
Reactivity and Mechanistic Investigations
σ-Bond Metathesis Reactivity of Organolanthanide Complexes
Sigma-bond metathesis is a hallmark reaction of d0 organometallic complexes, including those of the lanthanides. This process involves the concerted exchange of a σ-bonded ligand on the metal center with a σ-bond from another molecule, typically a C-H or Si-H bond. While specific studies detailing the σ-bond metathesis reactivity of Tris(isopropylcyclopentadienyl)terbium are not extensively documented, the general reactivity patterns of related organolanthanide complexes provide significant insights.
The driving force for σ-bond metathesis in organolanthanide complexes is often the formation of a more thermodynamically stable product. For instance, the reaction of a lanthanide-alkyl complex with a hydrocarbon can lead to the formation of a new lanthanide-alkyl bond and the release of an alkane. The reaction proceeds through a four-centered transition state, and the rate of reaction is influenced by both steric and electronic factors. The bulky isopropylcyclopentadienyl ligands in Tris(isopropylcyclopentadienyl)terbium would be expected to influence the accessibility of the metal center, thereby affecting the kinetics of such reactions.
Table 1: General Features of σ-Bond Metathesis in Organolanthanide Complexes
| Feature | Description |
| Mechanism | Concerted, four-centered transition state. |
| Common Substrates | C-H bonds of hydrocarbons, Si-H bonds of silanes. |
| Driving Force | Formation of thermodynamically more stable products. |
| Influence of Ligands | Steric bulk of cyclopentadienyl (B1206354) ligands can modulate reactivity. |
Research on related tris(pentamethylcyclopentadienyl)lanthanide complexes has shown that increased steric crowding can lead to enhanced reactivity, including intramolecular C-H bond activation. acs.org This suggests that the steric profile of the isopropylcyclopentadienyl ligands is a key determinant of the σ-bond metathesis reactivity of the terbium complex.
Small Molecule Activation Pathways involving Tris(isopropylcyclopentadienyl)terbium
The activation of small, typically inert molecules is a significant area of research in organometallic chemistry, with potential applications in catalysis. Organolanthanide complexes are known to activate a range of small molecules, including H₂, CO, CO₂, and olefins. While specific data on Tris(isopropylcyclopentadienyl)terbium is limited, the general principles of small molecule activation by related lanthanide complexes can be extrapolated.
The activation process often involves the coordination of the small molecule to the Lewis acidic lanthanide center, followed by bond cleavage or transformation. For example, the activation of dihydrogen by organolanthanide alkyls or amides typically proceeds via σ-bond metathesis to form lanthanide hydrides. These hydrides are themselves highly reactive species capable of further transformations.
The bulky nature of the isopropylcyclopentadienyl ligands would likely create a specific coordination environment around the terbium center, influencing which small molecules can effectively bind and be activated. The electronic properties of the terbium ion, in conjunction with the electron-donating nature of the cyclopentadienyl ligands, are also critical in determining the activation pathway.
Ligand Exchange Dynamics and Thermal Stability Profiles
The stability and reactivity of organometallic complexes are intrinsically linked to the dynamics of ligand exchange and their thermal stability. Studies on related terbium complexes with substituted cyclopentadienyl ligands have provided valuable information on these aspects.
Ligand Exchange: Ligand exchange reactions in organolanthanide complexes can occur through various mechanisms, including associative, dissociative, and interchange pathways. The lability of the cyclopentadienyl ligands is influenced by the steric bulk of the substituents and the nature of the metal center. In the case of Tris(isopropylcyclopentadienyl)terbium, the isopropyl groups increase the steric hindrance around the terbium ion, which could potentially slow down associative ligand exchange pathways. The exchange of cyclometalated ligands is a known process in organometallic chemistry and can be influenced by the solvent and the presence of other coordinating species. nih.gov
Thermal Stability: The thermal stability of organolanthanide complexes is a critical factor for their practical application, for instance, as precursors in materials science. Research on terbium(II) and dysprosium(II) bis-amidinate complexes has demonstrated that appropriate ligand design can lead to highly thermally stable compounds. nih.gov While this study does not directly involve Tris(isopropylcyclopentadienyl)terbium, it highlights the importance of the ligand framework in stabilizing reactive metal centers. The bulky and electron-donating isopropylcyclopentadienyl ligands are expected to contribute positively to the thermal stability of the terbium complex by shielding the metal center from decomposition pathways. For instance, solutions of related dysprosium and terbium complexes with substituted cyclopentadienyl ligands have shown stability even when heated to 80 °C. nih.gov
Redox Chemistry of Terbium Centers and its Impact on Reactivity
The redox chemistry of terbium is particularly interesting as it can access both the +2 and +4 oxidation states in addition to the common +3 state. This redox flexibility has a profound impact on the reactivity of its organometallic complexes.
Terbium(II): The Tb²⁺ ion has a 4f⁹ electron configuration and is a potent reducing agent. The synthesis of stable Tb(II) complexes often requires sterically demanding ligands to prevent disproportionation or reaction with solvents. The isopropylcyclopentadienyl ligands in a hypothetical [Tb(C₅H₄ⁱPr)₃]⁻ complex would provide significant steric protection to the Tb(II) center. The reactivity of such a complex would be dominated by its strong reducing power, enabling reactions such as the reduction of organic substrates or the activation of small molecules through electron transfer.
Terbium(IV): The Tb⁴⁺ ion has a half-filled 4f⁷ electron configuration, which imparts it with a degree of stability. However, Tb(IV) is a strong oxidizing agent. The synthesis of organometallic Tb(IV) complexes is challenging and typically requires strongly electron-donating and sterically bulky ligands that can stabilize the high oxidation state. nih.govrsc.org The existence and reactivity of a Tris(isopropylcyclopentadienyl)terbium(IV) species would be highly dependent on the ability of the ligands to support this oxidation state. If formed, such a complex would be expected to be a powerful oxidant, capable of participating in a variety of electron transfer reactions.
The accessibility of these different oxidation states for the terbium center in Tris(isopropylcyclopentadienyl)terbium would open up a wide range of potential reactivity pathways, from reductive activation of substrates with Tb(II) to oxidative transformations with Tb(IV).
Table 2: Oxidation States of Terbium and Their General Reactivity
| Oxidation State | Electron Configuration | General Reactivity |
| Tb(II) | 4f⁹ | Strong reducing agent |
| Tb(III) | 4f⁸ | Lewis acidic, participates in σ-bond metathesis |
| Tb(IV) | 4f⁷ (half-filled) | Strong oxidizing agent |
Catalytic Applications and Reaction Mechanisms
Organolanthanide Complexes as Homogeneous Lewis Acid Catalysts
Organolanthanide complexes, including cyclopentadienyl (B1206354) derivatives, function as effective Lewis acids. This acidity stems from the electron-deficient nature of the lanthanide metal center, which allows it to interact with Lewis basic substrates. The interaction of selected cyclopentadienyl-lanthanides with compounds containing sites of Lewis basicity, such as carbonyl and nitrosyl ligands, demonstrates their capacity to act as Lewis acids. rsc.org These interactions can induce changes in the infrared (I.R.) and proton nuclear magnetic resonance (¹H NMR) spectra of the substrates, indicating the formation of adducts. rsc.org
The Lewis acidity of these complexes is a key feature in their catalytic activity, enabling the activation of substrates in a variety of reactions. By coordinating to carbonyl groups or other basic sites, the lanthanide center can polarize bonds and facilitate nucleophilic attack or other subsequent transformations. rsc.org The generation of highly efficient water-tolerant solid catalysts can be achieved through the heterogenization of different weak and/or mild Lewis acids, such as Ln(III) sites, in confined spaces like those in metal-organic frameworks (MOFs). acs.org This highlights the potential for creating robust and recyclable Lewis acid catalysts based on lanthanide ions. acs.org
Catalytic Reduction Reactions Mediated by Tris(isopropylcyclopentadienyl)terbium
While specific studies detailing reduction reactions mediated solely by Tris(isopropylcyclopentadienyl)terbium are not extensively documented in the available literature, the broader family of tris(cyclopentadienyl)lanthanide complexes demonstrates significant catalytic activity in various reduction processes. These reactions are often characterized by high efficiency and selectivity under mild conditions.
Homoleptic cyclopentadienyl lanthanide complexes (Cp₃Ln) are excellent catalysts for the hydroboration of aldehydes and ketones with pinacolborane. organic-chemistry.orgnih.govacs.org This reaction serves as an effective method for the reduction of carbonyl groups to alcohols. These lanthanide catalysts exhibit high reactivity with low catalyst loadings and show good tolerance for various functional groups. organic-chemistry.orgnih.gov Notably, they demonstrate unique selectivity for carbonyl groups over other unsaturated functionalities like alkenes and alkynes. organic-chemistry.orgnih.govacs.org
| Lanthanide (Ln) | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
|---|---|---|---|
| Y | 1 | 1 | >99 |
| Yb | 1 | 1 | >99 |
| Sm | 1 | 1 | >99 |
| Nd | 1 | 1 | >99 |
| La | 0.1 | 1 | >99 |
The isomerization of olefins, involving the migration of carbon-carbon double bonds, is a fundamental transformation in organic synthesis. Transition metal complexes are widely known to catalyze these reactions, typically proceeding through mechanisms involving metal-hydride addition-elimination or via π-allyl intermediates. tugraz.at For instance, group 4/d⁰ benzamidinate complexes, in the presence of methylaluminoxane (B55162) (MAO), act as active catalytic precursors for the isomerization of aliphatic olefins like 1-octene (B94956) and allylbenzene. acs.org Palladium complexes have also been shown to induce rapid double-bond isomerization of terminal to internal alkenes. units.it While the direct involvement of Tris(isopropylcyclopentadienyl)terbium in olefin isomerization is not specifically detailed, the general principles of metal-catalyzed isomerization provide a framework for understanding potential pathways. The process requires a thermodynamic driving force to favor the formation of a more stable isomer. tugraz.at
Information specifically detailing the dehalogenation of aryl and vinyl halides catalyzed by Tris(isopropylcyclopentadienyl)terbium is sparse in the reviewed literature. This type of transformation is a crucial reaction in organic synthesis for the formation of carbon-hydrogen bonds from carbon-halogen bonds.
Lanthanide-based catalysts have shown effectiveness in deoxygenation reactions, which are critical for upgrading bio-oils and other oxygen-rich feedstocks. For example, a lanthanum-modified HZSM-5 zeolite catalyst has been investigated for the conversion of algal oil into hydrocarbons. mdpi.com The presence of lanthanum enhances the catalyst's active sites, improving the degree of deoxygenation and the yield of hydrocarbons. mdpi.com While this example uses a heterogeneous catalyst, it underscores the utility of lanthanides in facilitating C-O bond cleavage. mdpi.com Furthermore, certain lanthanide-diketonato clusters are effective for the hydroboration of carboxamides and esters, which proceeds via a deoxygenation pathway to yield amines and alcohols, respectively. researchgate.netmdpi.com These findings suggest the potential for organolanthanide complexes like Tris(isopropylcyclopentadienyl)terbium to mediate similar deoxygenation processes.
Elucidation of Catalytic Reaction Mechanisms and Intermediates
Understanding the mechanisms of reactions catalyzed by organolanthanide complexes is essential for optimizing their performance and expanding their applications. For the hydroboration of carbonyls catalyzed by Cp₃Ln complexes, kinetic studies have indicated that the reaction is first-order with respect to the substrate, pinacolborane, and the lanthanide catalyst. organic-chemistry.org This suggests that all three components are involved in the rate-determining step of the catalytic cycle.
In olefin isomerization reactions catalyzed by other metal complexes, two primary mechanisms are generally considered: one involves the reversible insertion of the olefin into a metal-hydride bond followed by β-hydrogen elimination, and the other involves the reversible oxidative addition of an allylic carbon-hydrogen bond to the metal center. tugraz.at For catalytic processes involving group 4 complexes, the active species is often a cationic hydride complex formed through various activation pathways. acs.org While specific intermediates for reactions catalyzed by Tris(isopropylcyclopentadienyl)terbium have not been explicitly characterized in the available literature, these established mechanisms for related metal systems provide plausible models for its reactivity.
Polymerization Catalysis Utilizing Cyclopentadienyl Lanthanide Systems
Cyclopentadienyl lanthanide complexes are known to be active catalysts for the polymerization of various olefins, including ethylene (B1197577) and styrene (B11656). dntb.gov.ua The catalytic activity and the properties of the resulting polymer are influenced by the specific lanthanide metal and the substituents on the cyclopentadienyl ligands. For instance, yttrium complexes containing a linked amido-cyclopentadienyl ligand have been synthesized and characterized as single-component catalysts for ethylene and styrene polymerization. acs.org Hydrido complexes of these systems can polymerize ethylene with moderate activity. acs.org The insertion products of styrene derivatives with these yttrium complexes have been shown to initiate the polymerization of styrene, producing atactic polystyrenes with narrow molecular weight distributions. acs.org These findings highlight the versatility of cyclopentadienyl lanthanide systems in polymerization catalysis, suggesting a potential role for terbium analogues like Tris(isopropylcyclopentadienyl)terbium in this area.
| Initiator Complex | Polymer Microstructure | Molecular Weight Distribution (Mw/Mn) |
|---|---|---|
| Y(η⁵:η¹-C₅Me₄SiMe₂NCMe₂R)(THF)(μ-H)]₂ derived | Atactic, syndiotactic-enriched (rr ≈ 70%) | 1.10 - 1.23 |
Magnetic Properties and Single Molecule Magnet Research
Fundamentals of Lanthanide-Based Single-Molecule Magnets (SMMs)
Single-molecule magnets are individual molecules that can exhibit slow magnetic relaxation, meaning they can retain their magnetization for a period of time after an external magnetic field is removed. This behavior is governed by an energy barrier, Ueff, which separates the spin-up and spin-down magnetic states. The discovery that mononuclear lanthanide complexes can function as SMMs, first reported for a terbium(III) bis(phthalocyaninato) complex in 2003, opened a new frontier in the field. nih.govnih.gov
The key characteristics of an SMM are a significant energy barrier for spin reversal (Ueff) and a blocking temperature (TB), below which the magnetization relaxation becomes slow enough to be observed. nih.gov The magnetic properties of lanthanide-based SMMs arise from the unique electronic structure of the 4f electrons. These electrons are well-shielded from the ligand environment by the outer 5s and 5p electrons, resulting in a large, unquenched orbital angular momentum. This leads to a strong spin-orbit coupling, which, in conjunction with the crystal field imposed by the surrounding ligands, gives rise to a large magnetic anisotropy. nih.gov
For a molecule to function as an SMM, several conditions should ideally be met:
High magnetic anisotropy: A strong preference for the magnetic moment to align along a specific axis.
Large ground-state spin (S): While important for transition metal-based SMMs, for lanthanides, the total angular momentum (J) is the more relevant quantum number.
Minimization of quantum tunneling of magnetization (QTM): QTM is a phenomenon where the magnetization can tunnel through the energy barrier rather than overcoming it thermally. This process can be suppressed by designing molecules with high axial symmetry and minimizing transverse magnetic fields. mpg.de
Anisotropy and Ligand Field Effects on Terbium Single-Ion Magnetism
The magnetic anisotropy in terbium(III) SMMs is a direct consequence of the interaction between the 4f electrons and the electric field generated by the surrounding ligands, known as the ligand field or crystal field. nih.gov The Tb³⁺ ion has a 4f⁸ electronic configuration, which, according to Hund's rules, results in a ⁷F₆ ground state multiplet (S=3, L=3, J=6). nih.gov
The ligand field lifts the degeneracy of the 2J+1 = 13 mJ sublevels of the J=6 ground state. For a terbium(III) ion to exhibit SMM behavior, the ligand field should create a ground state with a large mJ value (ideally |mJ| = ±6) that is well-separated from the first excited state. nih.gov This energy gap between the ground and first excited mJ states constitutes the effective energy barrier (Ueff) for magnetic relaxation. nih.gov
The symmetry and strength of the ligand field are therefore crucial. A strong axial ligand field, which can be achieved by placing strongly donating ligands above and below the lanthanide ion, is desirable to maximize the energy separation between the mJ levels. The symmetry of the coordination environment also plays a significant role; for instance, a change in the twist angle between ligands can alter the symmetry and profoundly affect the magnetic anisotropy and relaxation dynamics. rsc.org In essence, the geometry of the coordination polyhedron around the terbium ion dictates its magnetic properties. rsc.org
Investigation of Dynamic Magnetic Relaxation in Tris(isopropylcyclopentadienyl)terbium
While no specific studies on the dynamic magnetic relaxation of Tris(isopropylcyclopentadienyl)terbium were found, the behavior of other terbium-based SMMs provides a framework for understanding the potential processes at play. The relaxation of magnetization in SMMs can occur through several mechanisms:
Orbach Process: A thermally activated process where the spin system absorbs a phonon to reach an excited state and then relaxes back to the opposite spin ground state. The rate of this process is strongly temperature-dependent.
Raman Process: A two-phonon process that is also temperature-dependent but generally dominates at lower temperatures than the Orbach process.
Quantum Tunneling of Magnetization (QTM): A temperature-independent process where the magnetization tunnels through the energy barrier. This is often dominant at very low temperatures.
Direct Process: A one-phonon process that is dependent on an external magnetic field.
For illustrative purposes, the following table presents typical AC susceptibility data for a hypothetical terbium-based SMM.
| Temperature (K) | Frequency (Hz) | χ' (emu/mol) | χ'' (emu/mol) |
| 10 | 1 | 0.85 | 0.15 |
| 10 | 10 | 0.70 | 0.25 |
| 10 | 100 | 0.40 | 0.30 |
| 10 | 1000 | 0.10 | 0.18 |
| 15 | 1 | 0.95 | 0.05 |
| 15 | 10 | 0.90 | 0.10 |
| 15 | 100 | 0.75 | 0.20 |
| 15 | 1000 | 0.50 | 0.28 |
This table is a hypothetical representation of typical AC susceptibility data for a terbium-based SMM and does not represent experimental data for Tris(isopropylcyclopentadienyl)terbium.
Strategies for Enhancing Magnetic Anisotropy Barriers and Blocking Temperatures
The primary goal in the design of new SMMs is to increase the effective energy barrier (Ueff) and the blocking temperature (TB). Several strategies are employed to achieve this:
Ligand Field Design: As discussed, creating a strong axial ligand field is paramount. This can be achieved by using bulky ligands that enforce a specific coordination geometry or by employing ligands with strong donor atoms. The general synthetic approach of optimizing SMM behavior focuses on maximizing the anisotropy barrier by tuning the ligand field. chemrxiv.org
Symmetry Control: High axial symmetry (e.g., D₄d) is generally beneficial as it can minimize the mixing of mJ states and thus suppress QTM.
Intermolecular Interactions: While often detrimental, weak magnetic interactions between molecules, if controlled, can act as a bias field to suppress QTM. This has been observed in dinuclear terbium complexes where Tb-Tb interactions enhance the SMM properties.
Magnetic Dilution: To study the intrinsic properties of a single molecule and suppress intermolecular interactions that can lead to fast relaxation, the SMM can be co-crystallized in a diamagnetic matrix.
It is important to note that maximizing the anisotropy barrier alone is not always sufficient. The interaction of the molecule's magnetic moment with its environment also plays a crucial role in determining the relaxation dynamics. chemrxiv.org
Computational Predictions and Theoretical Insights into Magnetic Behavior (e.g., CASSCF-SO calculations)
Computational chemistry provides powerful tools to predict and understand the magnetic properties of lanthanide complexes. Ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method with the inclusion of spin-orbit coupling (SO), are particularly well-suited for studying the electronic structure and magnetic anisotropy of lanthanide ions.
CASSCF-SO calculations can provide:
Energy levels of the mJ sublevels: This allows for the theoretical prediction of the magnetic anisotropy barrier (Ueff).
g-tensors: These describe the anisotropy of the magnetic moment.
Wavefunction composition: This provides insight into the purity of the mJ states and the extent of their mixing.
These calculations are crucial for establishing magneto-structural correlations, which relate the geometric structure of a molecule to its magnetic properties. For example, CASSCF-SO calculations can be used to predict how changes in the ligand field, such as variations in bond lengths and angles, will affect the magnetic anisotropy.
The following table provides an example of theoretical data that could be obtained from CASSCF-SO calculations for a terbium(III) complex.
| mJ State | Energy (cm⁻¹) | g_z |
| ±6 | 0 | 17.8 |
| ±5 | 450 | 14.9 |
| ±4 | 750 | 11.9 |
| ±3 | 980 | 8.9 |
| ±2 | 1150 | 6.0 |
| ±1 | 1280 | 3.0 |
| 0 | 1350 | 0 |
This table presents illustrative theoretical data for a terbium(III) complex and is not based on specific calculations for Tris(isopropylcyclopentadienyl)terbium.
These theoretical insights are invaluable for the rational design of new SMMs with enhanced properties. By understanding the fundamental principles that govern the magnetic behavior of these fascinating molecules, researchers can develop new strategies to create the next generation of high-performance molecular magnets.
Luminescent Properties and Optoelectronic Applications
Luminescence Mechanisms in Terbium Complexes, including Antenna Effect
The luminescence of terbium(III) complexes is typically achieved through a sensitization process known as the "antenna effect." nih.gov In this mechanism, an organic ligand—in this case, the isopropylcyclopentadienyl ligand—absorbs incident light (usually UV) and transfers the absorbed energy to the central terbium(III) ion. nih.gov This process circumvents the issue of the Tb³⁺ ion's very low molar extinction coefficients, which arise from Laporte-forbidden f-f electronic transitions. nih.govacs.org
The efficiency of the antenna effect is governed by several factors, including the ligand's ability to absorb light, the efficiency of intersystem crossing from the ligand's excited singlet state to a triplet state, and the energy gap between the ligand's triplet state and the resonant emissive level of the Tb³⁺ ion (the ⁵D₄ level). nih.govresearchgate.net For efficient energy transfer to occur, the ligand's triplet state energy should be slightly higher than the ⁵D₄ energy level of the terbium ion. nih.gov If the energy gap is too small, back energy transfer from the terbium ion to the ligand can occur, quenching the luminescence, especially at higher temperatures. nih.govresearchgate.net
Energy Transfer Pathways from Ligand to Terbium(III) Ion
The energy transfer from the excited ligand to the Tb³⁺ ion generally follows these steps:
Excitation: The isopropylcyclopentadienyl ligand absorbs a photon, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).
Intersystem Crossing (ISC): The excited ligand undergoes intersystem crossing from the S₁ state to a lower-energy excited triplet state (T₁). This spin-forbidden transition is facilitated in lanthanide complexes by the heavy atom effect.
Energy Transfer (ET): The energy is transferred non-radiatively from the ligand's T₁ state to the ⁵D₄ excited state of the Tb³⁺ ion. This transfer can occur through Dexter (electron exchange) or Förster (dipole-dipole) mechanisms, with the Dexter mechanism typically dominating at the short distances found within a coordination complex. nih.gov
Emission: The excited Tb³⁺ ion then relaxes to its ⁷Fⱼ ground state manifold (J = 0-6), emitting characteristic sharp, line-like luminescence in the visible region, most prominently a green emission corresponding to the ⁵D₄ → ⁷F₅ transition. nih.govnih.gov
While this is the established general mechanism, specific rates and efficiencies of these pathways have not been documented for Tris(isopropylcyclopentadienyl)terbium.
Spectroscopic Characterization of Luminescent Terbium Complexes (Absorption, Emission, Lifetime)
Spectroscopic characterization is crucial for understanding the photophysical properties of luminescent compounds.
Absorption: The UV-Visible absorption spectrum of a terbium complex is typically dominated by the strong π-π* transitions of the organic ligands. nih.gov For Tris(isopropylcyclopentadienyl)terbium, one would expect strong absorption bands in the UV region characteristic of the cyclopentadienyl (B1206354) moiety.
Emission: The emission spectrum of a luminescent terbium complex shows several sharp peaks due to the ⁵D₄ → ⁷Fⱼ transitions. The most intense peak is usually the green emission around 545 nm (⁵D₄ → ⁷F₅), with other weaker emissions observed at approximately 490 nm (⁵D₄ → ⁷F₆), 585 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). nih.govmdpi.com The exact positions and relative intensities of these peaks can be influenced by the symmetry of the coordination environment around the Tb³⁺ ion. acs.org
Lifetime: Lanthanide complexes are known for their long luminescence lifetimes, often in the microsecond to millisecond range. acs.orgnih.gov This long lifetime is a key advantage for applications like time-gated imaging. nih.gov The lifetime of the ⁵D₄ excited state is sensitive to quenching by high-energy vibrations, such as those from O-H or C-H bonds in the coordination sphere. acs.org
No specific absorption spectra, emission spectra, or luminescence lifetime data for Tris(isopropylcyclopentadienyl)terbium are available in the reviewed literature.
Development of Luminescent Materials for Advanced Displays and Lighting Technologies
Terbium complexes are highly valued as green phosphors in display and lighting technologies due to their sharp emission bands, which lead to high color purity. researchgate.netmdpi.com The development of these materials focuses on synthesizing complexes with high quantum yields, good thermal and photochemical stability, and processability for device fabrication. The choice of ligand is critical in tuning these properties. While various terbium complexes have been investigated for these applications, there is no specific research on the use of Tris(isopropylcyclopentadienyl)terbium in advanced displays or lighting.
Applications in Organic Light-Emitting Diodes (OLEDs) and Device Architectures
Terbium complexes are used as green emitters in the emissive layer of OLEDs. mdpi.com An efficient terbium-based OLED requires a device architecture that facilitates balanced injection of holes and electrons and effective energy transfer to the terbium complex. Often, the terbium complex is doped into a host material that has good charge-transport properties and a triplet energy level high enough to efficiently transfer energy to the terbium complex guest.
Challenges in using lanthanide complexes in OLEDs include their typically poor charge-carrier mobility and the potential for efficiency roll-off at high current densities. researchgate.net Research into new ligands and device architectures aims to overcome these issues. researchgate.net However, there are no published studies detailing the fabrication or performance of OLEDs using Tris(isopropylcyclopentadienyl)terbium as the emitter.
Photo-Control and Modulation of Luminescence in Lanthanide Systems
The luminescence of lanthanide complexes can be controlled or modulated by external stimuli, such as light. This is often achieved by incorporating a photoswitchable moiety (e.g., a photochromic molecule) into the ligand structure. The photoswitch can be toggled between two states using different wavelengths of light. In one state, the energy transfer pathway to the lanthanide ion is efficient, and the complex is luminescent ("ON" state). In the other state, the energy is quenched or the transfer is inefficient, rendering the complex non-luminescent ("OFF" state). This reversible control has applications in data storage and sensor technology. While this is an active area of research for lanthanide systems, no such studies have been reported for Tris(isopropylcyclopentadienyl)terbium.
Challenges in Luminescent Applications
Several challenges hinder the broader application of lanthanide complexes, including those based on terbium.
Quenching: The luminescence is susceptible to quenching by high-frequency oscillators, particularly O-H vibrations from coordinated water molecules or N-H and C-H vibrations from the ligands themselves. acs.org This necessitates careful design to shield the lanthanide ion from the environment.
Stability and Processability: For practical applications in devices like OLEDs, complexes must exhibit high thermal and photochemical stability and be suitable for fabrication processes like vacuum deposition or solution processing. researchgate.net
These are general challenges for the field, and without specific experimental data, it is unknown how significantly they affect the performance of Tris(isopropylcyclopentadienyl)terbium.
Advanced Materials Science Applications
Organometallic Precursors for Thin Film Deposition Techniques
Organometallic compounds are crucial in modern materials synthesis, serving as precursors for the deposition of thin films with precisely controlled thickness and composition. americanelements.comereztech.com Tris(isopropylcyclopentadienyl)terbium, with its chemical formula (C₃H₇C₅H₄)₃Tb, is classified as a high-purity precursor for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). strem.comabcr.com These methods are fundamental to the semiconductor and microelectronics industries. ereztech.commerckgroup.com The compound is typically a yellow, air-sensitive solid, requiring careful handling under inert conditions to maintain its purity. strem.com
| Property | Data |
| Chemical Name | Tris(isopropylcyclopentadienyl)terbium |
| CAS Number | 312696-25-6 |
| Molecular Formula | C₂₄H₃₃Tb |
| Appearance | Yellow solid |
| Primary Application | CVD & ALD Precursor |
Chemical Vapor Deposition is a widely used technique that involves the reaction of volatile precursor gases to form a solid thin film on a substrate surface. researchgate.net This method is prized for its ability to produce homogeneous, high-quality coatings with excellent adhesion and coverage, even on complex shapes. researchgate.net
In this process, Tris(isopropylcyclopentadienyl)terbium acts as the volatile source for terbium. When heated, the compound sublimes or evaporates, and its vapor is transported into a reaction chamber. There, it decomposes or reacts with other gases at a heated substrate, resulting in the deposition of a thin film containing terbium. The precise control over process parameters like temperature, pressure, and gas flow rates allows for the fabrication of films with specific thicknesses and properties, which is critical for many advanced applications. researchgate.net
Pulsed Laser Deposition is another powerful technique for synthesizing high-quality thin films. mdpi.com In PLD, a high-energy laser beam is focused on a target material, causing ablation and creating a plasma plume. mdpi.comnih.gov This plume expands and deposits onto a substrate, forming a thin film. mdpi.com PLD is particularly versatile for growing complex materials and for introducing dopant atoms into a film with high precision. aps.orgepj-conferences.org
While Tris(isopropylcyclopentadienyl)terbium is primarily used in thermal deposition methods like CVD, it plays an indirect but important role in PLD. The precursor can be used to create high-purity, custom-composition targets for the PLD process. By first depositing a terbium-containing material via CVD, a suitable target can be fabricated, which is then ablated by the laser to grow the final film. This two-step approach allows for the precise control of stoichiometry that is essential for creating doped materials for specific electronic or optical applications. nih.govaps.org
| Feature | Chemical Vapor Deposition (CVD) | Pulsed Laser Deposition (PLD) |
| Precursor State | Gaseous / Vapor | Solid Target |
| Deposition Mechanism | Chemical reaction on substrate surface | Physical deposition from plasma plume |
| Coverage | Excellent on complex shapes | Primarily line-of-sight |
| Typical Materials | Semiconductors, dielectrics, metals | Oxides, nitrides, complex multi-element materials |
Integration into Advanced Optoelectronic Devices
The luminescent properties of terbium make it a valuable element for optoelectronic applications. bohrium.com Terbium ions exhibit a characteristic and intense green photoluminescence, resulting from electron transitions within their 4f orbitals. Thin films containing terbium, deposited using precursors like Tris(isopropylcyclopentadienyl)terbium, can be integrated into various optoelectronic devices.
Role in Nanomaterials and Nanotechnology Applications
The use of Tris(isopropylcyclopentadienyl)terbium extends to the synthesis of terbium-based nanomaterials. bohrium.com As a controlled source of terbium, the precursor can be utilized in various synthesis routes to produce terbium-doped nanoparticles (NPs). These nanomaterials exhibit unique properties derived from both their small size and the intrinsic characteristics of the terbium ions. bohrium.com
Terbium-based nanoparticles are known for their sharp emission peaks, long luminescence lifetimes, and excellent photostability. bohrium.com These properties make them highly suitable for applications in fields such as advanced sensing and bioimaging, where they can be used as luminescent probes. bohrium.com The organometallic precursor provides a reliable method for incorporating terbium into these nanostructures with high precision.
Design and Synthesis of Functional Coatings and Smart Materials
Functional coatings are designed to impart specific properties to a surface, while smart coatings can actively change their properties in response to external stimuli such as light, temperature, or pH. specialchem.com Tris(isopropylcyclopentadienyl)terbium is a key enabler in the creation of such advanced materials.
By using this precursor in a CVD process, it is possible to deposit thin films doped with terbium that can act as the responsive component in a smart material system. For example, a coating's luminescence could be designed to change in the presence of a specific chemical or a shift in temperature, creating a visual sensor. The precursor allows for the precise and uniform integration of the optically active terbium ions into the coating's matrix, which is fundamental to achieving a reliable and repeatable response. specialchem.com
Future Prospects in Advanced Materials Development Leveraging Organoterbium Chemistry
The continued development of high-purity organometallic precursors like Tris(isopropylcyclopentadienyl)terbium is critical for future advancements in materials science. The demand for smaller, more efficient, and multi-functional devices necessitates increasingly precise control over material synthesis at the atomic scale.
Future research will likely focus on designing new organoterbium compounds with even better volatility and lower decomposition temperatures to enable lower-temperature deposition processes like ALD. This would allow for the creation of terbium-containing films on sensitive substrates, such as flexible polymers for wearable electronics. The unique luminescent and magnetic properties of terbium will continue to be explored for applications in quantum computing, data storage, and advanced catalytic systems, all of which rely on the foundational ability to create high-quality materials from specialized precursors.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Investigations on Tris(isopropylcyclopentadienyl)terbium
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large organometallic complexes.
DFT calculations are instrumental in determining the most stable three-dimensional structure of Tris(isopropylcyclopentadienyl)terbium. The geometry optimization process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, key parameters include the Terbium-carbon (Tb-C) bond lengths within the cyclopentadienyl (B1206354) rings, the Terbium-ring centroid distances, and the orientation of the isopropyl substituents.
Table 1: Representative DFT-Calculated Geometrical Parameters for Analogous Tris(substituted-cyclopentadienyl) Lanthanide Complexes
| Parameter | Typical Value Range |
| Ln-C (ring) bond distance | 2.6 - 2.8 Å |
| Ln-Ring Centroid distance | 2.3 - 2.5 Å |
| C-C (ring) bond distance | ~1.4 Å |
| Angle between ring planes | Varies with ligand bulk |
Note: This table presents typical values for analogous lanthanide complexes and should be considered as an estimation for Tris(isopropylcyclopentadienyl)terbium.
DFT calculations provide valuable information about the electronic structure of Tris(isopropylcyclopentadienyl)terbium, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that influences the molecule's reactivity and electronic properties. In organolanthanide complexes, the HOMO often has significant contributions from the cyclopentadienyl ligand orbitals, while the LUMO can have more metal- or ligand-based character depending on the specific system.
Time-dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis spectra). researchgate.netmdpi.comfaccts.de By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental spectra and understand the nature of the electronic transitions, such as ligand-to-metal charge transfer (LMCT) or intra-ligand (π-π*) transitions. For terbium(III) complexes, the luminescence properties are of particular interest. While direct prediction of the sharp f-f emission lines is beyond the scope of standard TD-DFT, the method can be used to calculate the energy of the ligand-centered triplet state (T1), which is crucial for the antenna effect that sensitizes the terbium luminescence. An efficient energy transfer from the ligand to the terbium ion requires the T1 state to be at an appropriate energy level above the emissive ⁵D₄ state of Tb³⁺.
Ab Initio Methods (e.g., CASSCF, NEVPT2) for Accurate Description of f-Element Electronic Structure
The partially filled 4f orbitals of terbium in Tris(isopropylcyclopentadienyl)terbium give rise to a complex electronic structure with many closely spaced electronic states (multireference character). Single-reference methods like DFT can struggle to accurately describe such systems. Therefore, more sophisticated ab initio methods are often necessary.
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying molecules with strong static correlation, as is the case for lanthanide complexes. arxiv.org In a CASSCF calculation, a specific number of electrons are distributed in all possible ways within a set of "active" orbitals, which typically include the metal 4f orbitals and relevant ligand orbitals. This provides a qualitatively correct description of the ground and excited electronic states.
To incorporate dynamic electron correlation, which is also crucial for quantitative accuracy, the CASSCF results are often refined using second-order N-electron valence state perturbation theory (NEVPT2). The CASSCF/NEVPT2 approach has been shown to provide accurate predictions of the electronic energy levels and spectroscopic properties of lanthanide complexes, including the positions of the f-f transitions that are responsible for their characteristic luminescence. arxiv.orgresearchgate.netchemrxiv.org These high-level calculations are computationally demanding but essential for a precise understanding of the electronic structure of f-element compounds.
Molecular Dynamics Simulations for Understanding Ligand Dynamics and Reactivity
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. researchgate.netnih.govyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes occurring in Tris(isopropylcyclopentadienyl)terbium, such as the rotation of the isopropylcyclopentadienyl ligands, conformational changes, and interactions with solvent molecules. nih.govacs.org
Classical MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The development of accurate force fields for lanthanide complexes is a challenging but active area of research. nih.gov Ab initio molecular dynamics (AIMD), where the forces are calculated "on the fly" using quantum mechanical methods like DFT, can provide a more accurate description but at a much higher computational cost. youtube.com
MD simulations can be used to explore the conformational landscape of Tris(isopropylcyclopentadienyl)terbium in solution, identifying the most populated conformers and the energy barriers for interconversion between them. Furthermore, MD can shed light on the dynamics of ligand association and dissociation, which is important for understanding the reactivity of the complex.
Predictive Modeling for Rational Design of Organoterbium Materials with Tunable Properties
The insights gained from computational chemistry can be leveraged for the rational design of new organoterbium materials with tailored properties. By systematically modifying the structure of the ligands, for example, by changing the substituents on the cyclopentadienyl rings, it is possible to tune the electronic, optical, and physical properties of the resulting complexes.
Predictive modeling, often employing techniques like Quantitative Structure-Activity Relationship (QSAR) or machine learning, can be used to establish relationships between the molecular structure and the desired properties. For instance, computational screening of a virtual library of different substituted cyclopentadienyl ligands could identify candidates that are predicted to enhance the luminescence quantum yield of the terbium complex or improve its volatility for applications in chemical vapor deposition (CVD). This computational pre-screening can significantly reduce the experimental effort required to discover new materials with optimized performance for applications such as organic light-emitting diodes (OLEDs) or bio-imaging probes.
Future Directions and Emerging Research Areas
Development of Novel Sterically Demanding Cyclopentadienyl (B1206354) Ligand Architectures
The isopropylcyclopentadienyl ligand in Tris(isopropylcyclopentadienyl)terbium is a key determinant of its chemical behavior. The future development of organoterbium chemistry heavily relies on the rational design of even more sophisticated cyclopentadienyl (Cp) ligand architectures. The primary goal is to exert precise control over the coordination environment of the terbium(III) ion.
Researchers are exploring the synthesis of Cp ligands with increased steric bulk, such as 1,2,4-tri(tert-butyl)cyclopentadienide (Cpttt), to create more rigid molecular scaffolds. chemrxiv.org The introduction of such sterically demanding ligands can enforce specific, often unconventional, geometries around the metal center. chemrxiv.org This rigidity can suppress unwanted structural dynamics that are detrimental to properties like single-molecule magnetism. chemrxiv.org Furthermore, the steric hindrance provided by bulky alkyl groups on the cyclopentadienyl rings can enhance the thermal stability of the resulting complexes and protect the reactive lanthanide center.
Future work will involve synthesizing a wider array of substituted cyclopentadienyl ligands, moving beyond simple alkyl groups to incorporate functional moieties that can introduce additional properties or serve as anchor points for grafting the complexes onto surfaces. The strategic variation of substituents allows for fine-tuning of the electronic environment and, consequently, the magnetic and luminescent properties of the terbium center.
Exploration of Multi-Functional Materials Incorporating Terbium Complexes
A significant emerging trend is the incorporation of terbium complexes into multi-functional materials, where the compound contributes more than one desired property. The characteristic green luminescence of the Tb³⁺ ion, combined with its magnetic properties, makes it a prime candidate for such applications. wikipedia.org
One promising avenue is the use of organoterbium complexes as building blocks for Metal-Organic Frameworks (MOFs). A novel terbium-based MOF has demonstrated capabilities for both fluorescence-based detection of mercury ions (Hg²⁺) in aqueous solutions and proton conduction. rsc.org The material exhibited a detection limit of 0.94 μM for Hg²⁺ and a proton conductivity of 5.99 × 10⁻⁴ S cm⁻¹ at 50 °C and 98% relative humidity. rsc.org While this example uses carboxylate ligands, the principles can be extended to organometallic precursors like Tris(isopropylcyclopentadienyl)terbium, where the Cp ligands could be functionalized to direct the assembly of novel framework structures.
Future research will focus on designing hybrid materials that synergistically combine the luminescence of the terbium center for sensing or imaging with the magnetic properties required for data storage or spintronics. For instance, new terbium complexes with substituted cyclopentadienyl ligands are being synthesized and analyzed for their photophysical properties, aiming to create materials with strong luminescence for advanced optical applications. mdpi.comresearchgate.net
Advancements in Catalytic Efficiency, Selectivity, and Sustainability
While the catalytic applications of Tris(isopropylcyclopentadienyl)terbium itself are not yet widely reported, the broader class of organolanthanide complexes is known for its catalytic activity in various organic transformations. nsf.gov Future research aims to unlock this potential by focusing on catalyst design to improve efficiency, selectivity, and sustainability.
The design of new ligands is a central strategy for enhancing catalytic performance. numberanalytics.com For organoterbium complexes, modifying the steric and electronic properties of the cyclopentadienyl ligands can influence the accessibility of the metal's active site and the binding of substrates, thereby controlling the selectivity of the reaction. rsc.org The development of catalysts with planar-chiral cyclopentadienyl ligands, for example, has been explored for rhodium-catalyzed reactions, achieving excellent yields even if enantioselectivity remains a challenge to be optimized. rsc.org Similar design principles could be applied to terbium to create catalysts for stereoselective synthesis.
Sustainability is a key driver in this research area. Lanthanides are relatively earth-abundant, making them an attractive alternative to precious metal catalysts like platinum or iridium. rsc.org Future efforts will target the development of robust and reusable organoterbium catalysts, potentially by immobilizing them on solid supports, to create more environmentally benign chemical processes. nsf.govnumberanalytics.com
Design of Next-Generation Single-Molecule Magnets with Elevated Operating Temperatures
One of the most active areas of research involving organoterbium complexes is the development of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, with potential applications in high-density data storage and quantum computing. nih.govacs.org A major challenge is increasing the operating temperature, or magnetic blocking temperature (T₈), at which they retain their magnetic memory. nih.govacs.orgresearchgate.net
The ligand field created by the cyclopentadienyl rings is crucial for generating the large magnetic anisotropy required for SMM behavior in lanthanide complexes. nih.govacs.org Research on analogous dysprosium metallocene SMMs has established a clear magneto-structural correlation: increasing the Cp–Ln–Cp angle towards 180° and shortening the Ln–C bond distances enhances the axial crystal field, leading to higher effective energy barriers for magnetization reversal (Uₑբբ) and higher blocking temperatures. nih.gov
By systematically modifying the substituents on the Cp ligands, researchers can tune these structural parameters. For example, a series of dysprosium metallocenium salts with different alkyl-substituted Cp ligands showed a 45 K increase in blocking temperature across the series, with the methyl-substituted version achieving a record 100-second blocking temperature of 62 K. nih.gov This blueprint for success is directly applicable to terbium complexes like Tris(isopropylcyclopentadienyl)terbium. Future designs will focus on synthesizing complexes with even more sterically demanding and electronically tuned Cp ligands to optimize the coordination geometry and push operating temperatures higher, potentially above the liquid nitrogen temperature of 77 K. researchgate.net
| Compound Series | Key Structural Feature | Effective Relaxation Barrier (Uₑբբ) | 100s Blocking Temperature (T₈) |
|---|---|---|---|
| [Dy(CpiPr4H)₂]⁺ | Cp–Dy–Cp angle: 159.2° | ~1200 cm⁻¹ | ~50 K |
| [Dy(CpiPr4Me)₂]⁺ | Cp–Dy–Cp angle: 164.7° | 1468 cm⁻¹ | 62 K |
| [(CpiPr5)Dy(Cp*)]⁺ | Highly axial geometry | Not specified | 80 K |
| [(C₅Me₄H)₂Tb(μ:η²-N₂)]⁻ | Dinuclear N₂-bridged | Not specified | 20 K |
Data derived from studies on analogous dysprosium and terbium SMMs to illustrate magneto-structural trends. researchgate.netnih.govfigshare.com
Interdisciplinary Research at the Interface of Organoterbium Chemistry and Advanced Materials Science
The future of organoterbium chemistry lies at the intersection with advanced materials science, where fundamental molecular properties are translated into functional devices. harvard.eduyoutube.com The unique spin properties of terbium complexes make them highly attractive for spintronics, which utilizes the spin of electrons, in addition to their charge, to carry information. ruben-group.de
Researchers are exploring the integration of SMMs, including terbium-based systems, into molecular electronic devices. kit.edu This involves depositing single molecules or thin films onto surfaces or between electrodes to create molecular junctions. ruben-group.de The goal is to read and manipulate the spin state of an individual molecule, which could form the basis of a quantum bit, or "qubit," for quantum computing. kit.edu The cyclopentadienyl ligands in a complex like Tris(isopropylcyclopentadienyl)terbium play a vital role here, as they mediate the interaction between the terbium ion's spin center and the device's electrodes.
This interdisciplinary field requires a synergistic approach, combining the synthetic expertise of organometallic chemists with the measurement and fabrication capabilities of physicists and materials scientists. Future work will focus on understanding and controlling the molecule-surface interface, developing reliable methods for device fabrication, and engineering the spin dynamics within the terbium complex to achieve longer coherence times for quantum information processing. youtube.comarxiv.org
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of Tris(isopropylcyclopentadienyl)terbium?
Methodological Answer:
- Employ Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, ligand-to-metal ratio, solvent choice) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Use kinetic studies to monitor reaction progress (e.g., via in-situ NMR or UV-Vis spectroscopy) and determine rate-limiting steps. This approach aligns with principles of reaction engineering outlined in chemical process optimization frameworks .
Q. How can researchers safely handle Tris(isopropylcyclopentadienyl)terbium given its reactivity?
Methodological Answer:
- Conduct all manipulations under inert atmosphere (argon/glovebox) to prevent oxidation or hydrolysis, as terbium cyclopentadienyl complexes are typically air- and moisture-sensitive .
- Implement thermal stability assessments (e.g., TGA/DSC) to identify safe storage temperatures and avoid decomposition risks during synthesis .
Q. What spectroscopic and crystallographic techniques are critical for characterizing Tris(isopropylcyclopentadienyl)terbium?
Methodological Answer:
- Single-crystal X-ray diffraction is essential for confirming ligand coordination geometry and metal center oxidation state. Pair this with EPR spectroscopy to probe terbium’s paramagnetic properties in different environments .
- FT-IR and NMR (¹H, ¹³C) can validate ligand functionalization and purity, though terbium’s paramagnetism may complicate interpretation, necessitating complementary techniques .
Q. How does ligand substitution (e.g., isopropyl vs. n-butyl groups) influence the electronic structure of terbium cyclopentadienyl complexes?
Methodological Answer:
- Perform DFT calculations to compare electron-donating/withdrawing effects of substituents on the terbium center. Correlate computational results with experimental data (e.g., redox potentials from cyclic voltammetry) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reaction pathways of Tris(isopropylcyclopentadienyl)terbium in catalytic applications?
Methodological Answer:
- Use quantum chemical reaction path searches (e.g., IRC calculations) to map intermediates and transition states. Integrate machine learning to predict activation barriers and optimize catalytic cycles, as demonstrated in ICReDD’s workflow .
- Validate models with kinetic isotope effects (KIE) or isotopic labeling experiments to confirm predicted mechanisms .
Q. How can researchers resolve contradictions in reported magnetic properties of Tris(isopropylcyclopentadienyl)terbium derivatives?
Methodological Answer:
- Apply multivariate statistical analysis to identify confounding variables (e.g., crystal packing effects, solvent residues). Cross-reference magnetic susceptibility data with neutron scattering studies to disentangle single-molecule vs. bulk material behavior .
- Use meta-analysis frameworks to systematically compare studies, accounting for differences in experimental conditions (e.g., measurement temperature, sample purity) .
Q. What strategies enable the integration of Tris(isopropylcyclopentadienyl)terbium into hybrid materials for quantum sensing applications?
Methodological Answer:
- Design host-guest systems (e.g., metal-organic frameworks or polymers) to stabilize terbium complexes while preserving their luminescent or magnetic properties. Use time-resolved photoluminescence to assess energy transfer efficiency in hybrid matrices .
- Employ surface functionalization techniques (e.g., silane coupling agents) to anchor complexes onto substrates without altering their electronic structure .
Q. How can thermodynamic stability constants for Tris(isopropylcyclopentadienyl)terbium be accurately measured in solution?
Methodological Answer:
- Conduct isothermal titration calorimetry (ITC) to quantify ligand-binding energetics. Pair this with UV-Vis titrations to monitor spectral shifts and calculate stability constants via nonlinear regression .
- Address solvent-specific effects (e.g., dielectric constant) by repeating experiments in multiple solvents and applying thermodynamic cycle analysis .
Q. What advanced separation techniques are effective in purifying Tris(isopropylcyclopentadienyl)terbium from by-products?
Methodological Answer:
- Utilize recrystallization under controlled atmosphere with mixed solvents (e.g., hexane/THF) to isolate crystalline products. For challenging separations, employ centrifugal partition chromatography (CPC) with nonpolar stationary phases .
- Monitor purity via HPLC-MS with inert columns to prevent degradation of air-sensitive species .
Methodological Notes
- Data Integrity : Use encrypted chemical software for managing spectral and crystallographic datasets to ensure reproducibility and prevent data breaches .
- Ethical Compliance : Adhere to institutional safety protocols (e.g., inert atmosphere handling, waste disposal) as outlined in chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
